molecular formula C21H27N3O2S B11800767 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine

2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11800767
M. Wt: 385.5 g/mol
InChI Key: WOAJVYPLBBPYMF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with piperidine and tosylpyrrolidine groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the piperidine group: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.

    Attachment of the tosylpyrrolidine group: This could be done through a tosylation reaction followed by a nucleophilic substitution to attach the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

    Reduction: Reduction reactions might be used to modify the functional groups attached to the pyridine ring.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Industry

In the industrial sector, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyridine: Lacks the tosylpyrrolidine group, potentially altering its biological activity.

    3-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the piperidine group, which might affect its chemical reactivity and applications.

Uniqueness

2-(Piperidin-1-yl)-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the combination of the piperidine and tosylpyrrolidine groups attached to the pyridine ring. This unique structure could confer specific biological activities or chemical reactivities not seen in similar compounds.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-piperidin-1-ylpyridine

InChI

InChI=1S/C21H27N3O2S/c1-17-9-11-18(12-10-17)27(25,26)24-16-6-8-20(24)19-7-5-13-22-21(19)23-14-3-2-4-15-23/h5,7,9-13,20H,2-4,6,8,14-16H2,1H3

InChI Key

WOAJVYPLBBPYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N4CCCCC4

Origin of Product

United States

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